Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Overview
Description
“Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate” is a chemical compound with the molecular formula C14H16N2O2 . It has an average mass of 244.289 Da and a monoisotopic mass of 244.121185 Da . It is also known by other names such as “Azepino [4,5-b]indole-5-carboxylic acid, 1,2,3,4,5,6-hexahydro-, methyl ester” and “Methyl (5S)-1H,2H,3H,4H,5H,6H-azepino [4,5-b]indole-5-carboxylate” among others .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H16N2O2 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular formula C14H16N2O2 provides some basic chemical information, but properties such as melting point, boiling point, solubility, and others are not specified.Scientific Research Applications
Alkaloid Synthesis
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate has been utilized in the synthesis of various alkaloids. For example, it was used in the total synthesis of minovincine, an alkaloid with potential pharmacological properties. This process involved condensation reactions and provided a pathway for the synthesis of reactive secodine analogues, which are significant in medicinal chemistry (Kuehne & Earley, 1983).
Synthesis of Catharanthine
The compound has also been used in the synthesis of catharanthine, another complex alkaloid. This involved a series of reactions, including condensation and selective reduction, highlighting the versatility of this compound in organic synthesis (Huang et al., 2008).
Anti-Addictive Agent Synthesis
This compound has been instrumental in synthesizing ester and ether derivatives of albifloranine, evaluated for their potential as anti-addictive agents. This demonstrates the compound's role in developing therapeutics for addiction (Bandarage et al., 1999).
Generation of Tetracyclic Intermediates
This compound has been used in the generation of tetracyclic intermediates for synthesizing strychnos alkaloids, showcasing its utility in complex organic synthesis (Parsons et al., 1993).
Neuroleptic Activity Research
This compound has been explored for potential neuroleptic activity, although studies found that derivatives did not antagonize methamphetamine toxicity in mice. This indicates the compound's potential in neuropsychiatric drug research (Elliott et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKWUGXCCUBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC2=C1NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178094 | |
Record name | Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66859-22-1 | |
Record name | Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66859-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.